![molecular formula C28H26N4O4S B2375471 2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide CAS No. 892380-88-0](/img/structure/B2375471.png)
2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide
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Description
2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O4S and its molecular weight is 514.6. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research into compounds with pyrimidine derivatives, similar to the core structure of the specified compound, has shown potential in the search for new anticancer agents. For instance, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives demonstrated appreciable cancer cell growth inhibition against a variety of cancer cell lines, suggesting the potential of similar compounds in anticancer research (Al-Sanea et al., 2020).
Antimicrobial Applications
Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings, using starting materials with structural similarities, have shown good antibacterial and antifungal activities. This research suggests that similar compounds could be developed as antimicrobial agents (Hossan et al., 2012).
Chemical Synthesis and Reactivity
The exploration of the chemical reactivity of compounds containing pyrido[2,3-d]pyrimidine derivatives has led to the synthesis of novel compounds. Such research demonstrates the versatility of these chemical scaffolds in synthesizing diverse heterocyclic compounds, which could have various applications in medicinal chemistry and drug design (Elian et al., 2014).
properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-16-6-4-8-20(10-16)30-24(34)15-37-28-23-12-22-19(14-33)13-29-17(2)25(22)36-27(23)31-26(32-28)18-7-5-9-21(11-18)35-3/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBJQUIESAHHET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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